molecular formula C23H14F3N3OS2 B304134 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide

2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide

Cat. No. B304134
M. Wt: 469.5 g/mol
InChI Key: SGVBKIQGMPODCK-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of various enzymes and has shown promising results in treating several diseases.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide involves the inhibition of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of protein kinases and prevents their activation, leading to the inhibition of cellular processes that rely on these enzymes.
Biochemical and Physiological Effects:
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide has several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It can also cause side effects, including liver toxicity and gastrointestinal disturbances, in high doses.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide in lab experiments include its potent inhibitory activity against protein kinases, its ability to inhibit cancer cell growth and reduce inflammation, and its potential to improve cognitive function. The limitations of using this compound in lab experiments include its complex synthesis method, its potential side effects, and the need for further research to determine its efficacy and safety.

Future Directions

Several future directions for research on 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide include:
1. Determining its efficacy and safety in clinical trials for the treatment of cancer, inflammation, and neurodegenerative diseases.
2. Investigating its potential as a cognitive enhancer and its mechanism of action in improving cognitive function.
3. Developing new analogs of this compound with improved potency and selectivity against specific protein kinases.
4. Exploring its potential as a therapeutic agent for other diseases, including infectious diseases and metabolic disorders.
Conclusion:
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide is a chemical compound with significant potential in scientific research. Its potent inhibitory activity against protein kinases, its ability to inhibit cancer cell growth and reduce inflammation, and its potential to improve cognitive function make it a promising candidate for the treatment of several diseases. Further research is needed to determine its efficacy and safety in clinical trials and to explore its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis method of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 2-bromo-5-nitropyridine with 2-thiophenecarboxylic acid to form 2-(2-thienyl)-5-nitropyridine. The second step involves the reaction of 2-(2-thienyl)-5-nitropyridine with trifluoromethylthiolate to form 2-(2-thienyl)-5-(trifluoromethylthio)pyridine. The third step involves the reaction of 2-(2-thienyl)-5-(trifluoromethylthio)pyridine with 2-naphthylamine to form 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide.

Scientific Research Applications

2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide has shown promising results in scientific research. It is a potent inhibitor of various enzymes, including protein kinases, which are involved in several diseases, including cancer, inflammation, and neurodegenerative diseases. Several studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

Product Name

2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide

Molecular Formula

C23H14F3N3OS2

Molecular Weight

469.5 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C23H14F3N3OS2/c24-23(25,26)18-11-19(20-6-3-9-31-20)29-22(17(18)12-27)32-13-21(30)28-16-8-7-14-4-1-2-5-15(14)10-16/h1-11H,13H2,(H,28,30)

InChI Key

SGVBKIQGMPODCK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N

Origin of Product

United States

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